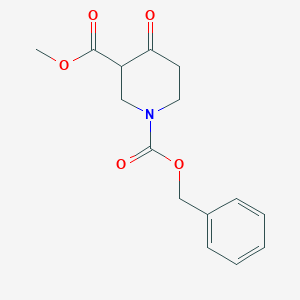

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Descripción general

Descripción

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C15H17NO5 and a molecular weight of 291.3 g/mol . It is a piperidine derivative, characterized by the presence of a benzyl group, a methyl group, and two carboxylate groups attached to the piperidine ring. This compound is typically found as a white to off-white solid and is used in various chemical and pharmaceutical research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate can be synthesized through a multi-step process involving the reaction of piperidine derivatives with benzyl and methyl groups. One common method involves the reaction of 1-benzyl-4-oxopiperidine-3-carboxylate with methyl chloroformate under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of 1-benzyl 3-methyl 4-oxo-1,3-piperidinedicarboxylate.

Reduction: Formation of 1-benzyl 3-methyl 4-hydroxy-1,3-piperidinedicarboxylate.

Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C15H17NO5

- Molecular Weight : 291.3 g/mol

- IUPAC Name : 1-O-benzyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate

- Canonical SMILES : COC(=O)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2

The compound features a piperidine ring, carbonyl groups, and ester functionalities that contribute to its reactivity and biological interactions.

Organic Synthesis

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for various transformations, making it useful for creating more complex molecules:

- Building Block : It is utilized in the synthesis of piperidine-based pharmaceuticals and other organic compounds. Its ability to undergo reactions such as oxidation, reduction, and substitution expands its utility in synthetic chemistry.

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties similar to other compounds with piperidine structures, which have shown efficacy against various bacterial strains.

- Insecticidal Activity : Due to its structural similarity to known insecticides, it is being investigated for potential larvicidal effects against disease vectors like Aedes aegypti, which transmits dengue and Zika viruses.

Medicinal Chemistry

The compound is being explored as a precursor for developing new pharmaceutical agents:

- Drug Development : It has been identified as a lead compound for synthesizing drugs targeting specific diseases, including viral infections like HIV. For instance, derivatives of similar piperidine compounds have shown promising antiviral activity .

Case Study 1: Antiviral Activity

A study demonstrated that related piperidine derivatives could inhibit HIV replication effectively. Compounds with structural similarities to this compound were tested and showed significant antiviral effects at low concentrations (e.g., inhibition rates of up to 85% at concentrations around ) .

Case Study 2: Synthesis of Novel Derivatives

Research has explored the synthesis of novel derivatives from this compound through various reaction pathways. For example, modifications of the ester groups have been shown to enhance biological activity while reducing cytotoxicity .

Mecanismo De Acción

The mechanism of action of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Similar structure but with a single carboxylate group.

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Similar structure with an ethyl group instead of a methyl group.

1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate: Similar structure with an ethyl group instead of a methyl group.

Uniqueness: 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups, along with two carboxylate groups, makes it a versatile compound for various synthetic and research applications .

Actividad Biológica

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (BMOPC) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BMOPC has the molecular formula and a molecular weight of 291.3 g/mol. The structure features a piperidine ring, a benzyl group, and two carboxylate moieties, which contribute to its reactivity and utility in various biological applications. The presence of functional groups such as carbonyl (C=O) and carboxylic acid (COOH) suggests potential for hydrogen bonding and interactions with biological targets.

The mechanism of action of BMOPC primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. Although specific targets remain largely uncharacterized, preliminary studies indicate that BMOPC could interact with biomolecules relevant to pharmacological pathways .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of BMOPC derivatives. For instance, related compounds have shown IC50 values ranging from 25 to 440 nM against various cancer cell lines, indicating significant antiproliferative effects. These compounds induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| BMOPC Derivative | HeLa | 0.75 | Induces apoptosis via tubulin disruption |

| BMOPC Derivative | K562 | 0.70 | Induces apoptosis via tubulin disruption |

Anticonvulsant Activity

Limited research has suggested that BMOPC might possess anticonvulsant properties. A study indicated moderate activity; however, further investigation is needed to elucidate its efficacy and potential therapeutic applications.

Other Biological Activities

Research into BMOPC's interactions with biomolecules has indicated potential applications beyond anticancer activity. The compound's structure may allow it to act as a precursor for synthesizing other biologically active compounds, particularly those targeting enzyme inhibition and receptor interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of BMOPC and its derivatives:

- Antiproliferative Studies : A study assessing the antiproliferative effects of various piperidine derivatives found that certain structures significantly inhibited growth in cancer cell lines without affecting normal human peripheral blood mononuclear cells (PBMC), suggesting selective toxicity towards cancer cells .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict how BMOPC derivatives bind to tubulin at the colchicine site. This binding is critical for understanding their mechanism of action as antiproliferative agents .

- Synthesis and Evaluation : Research has focused on synthesizing BMOPC derivatives to evaluate their biological activities systematically. These compounds have shown promise in various assays aimed at assessing their pharmacological properties .

Propiedades

IUPAC Name |

1-O-benzyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-20-14(18)12-9-16(8-7-13(12)17)15(19)21-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXBDLLIOVQVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577906 | |

| Record name | 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159299-93-1 | |

| Record name | 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.